Methyl 2-(4-formylphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-formylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJYQGMVBYQTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 2-(4-formylphenyl)acetate" CAS number and properties

An In-depth Technical Guide to Methyl 2-(4-formylphenyl)acetate

Authored by a Senior Application Scientist

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern synthetic chemistry and drug discovery, the strategic design of molecular building blocks is paramount. This compound, a seemingly simple aromatic compound, represents a cornerstone intermediate whose value lies in its bifunctional nature. Possessing both a reactive aldehyde and a modifiable ester group on a stable phenylacetate framework, this molecule offers two distinct points for chemical elaboration. This dual reactivity makes it an invaluable precursor for the synthesis of complex molecular architectures, from heterocyclic scaffolds to advanced pharmaceutical agents. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, chemical reactivity, and applications, with a particular focus on its emerging role in the development of novel therapeutics.

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are the foundation of its effective application. This compound is registered under CAS Number 96524-70-8.[1][2] Its identity is further defined by a unique set of identifiers and properties, summarized below.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 96524-70-8 | [1][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [2][4][5] |

| Molecular Weight | 178.18 g/mol | [2][5] |

| IUPAC Name | This compound | [2][6] |

| Common Synonyms | methyl (4-formylphenyl)acetate; Methyl(p-formylphenyl)acetate; 4-Formylbenzeneacetic acid methyl ester | [1][2][5] |

| InChI Key | YPJYQGMVBYQTTA-UHFFFAOYSA-N | [1][2][5] |

| SMILES | COC(=O)CC1=CC=C(C=C1)C=O | [2][7] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Off-white to yellow solid | [1][5] |

| Boiling Point | 285 °C | [5] |

| Density | 1.157 g/cm³ | [5] |

| Flash Point | 124 °C | [5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][5] |

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, methyl 2-(4-(hydroxymethyl)phenyl)acetate. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is a preferred reagent for this transformation due to its mild reaction conditions, high selectivity for primary alcohols, and excellent yields.[5]

Experimental Protocol: Dess-Martin Oxidation

This protocol is adapted from established laboratory procedures.[5]

Step 1: Reagent Preparation

-

Dissolve Dess-Martin Periodinane (1.5 equivalents) in dry dichloromethane (DCM) to a concentration of 0.3 M in a round-bottom flask under a nitrogen atmosphere with stirring.

Step 2: Substrate Addition

-

In a separate flask, dissolve methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 equivalent) in dry DCM (to a concentration of 0.2 M).

-

Add the substrate solution dropwise to the stirring DMP solution at room temperature.

Step 3: Reaction Monitoring

-

Allow the reaction to stir at room temperature for approximately 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Reaction Quench and Work-up

-

Upon completion, dilute the reaction mixture with diethyl ether (to a final organic solvent concentration of 0.1 M).

-

Pour the diluted mixture into a vigorously stirring solution of saturated sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) (10.5 equivalents). Stir for 30 minutes to quench excess DMP and neutralize acidic byproducts.

Step 5: Extraction and Purification

-

Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the isolated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 6: Characterization

-

The resulting product, methyl 4-formylphenylacetate, is typically obtained in high yield (e.g., 94%).[5]

-

Confirm the structure using spectroscopic methods. The reported ¹H NMR spectrum shows characteristic peaks: δ 10.00 (s, 1H, aldehyde), 7.86 (d, 2H, aromatic), 7.46 (d, 2H, aromatic), 3.72 (m, 5H, methyl ester and benzylic protons).[5]

Causality and Expertise: Why Dess-Martin Periodinane?

The selection of DMP is a deliberate choice rooted in its chemical behavior. Unlike stronger, chromium-based oxidants, DMP is a hypervalent iodine compound that operates under neutral pH and at room temperature. This minimizes the risk of side reactions, such as the over-oxidation of the aldehyde to a carboxylic acid or degradation of the ester functionality. Its high chemoselectivity for primary and secondary alcohols makes it a reliable and self-validating system for this specific transformation, ensuring a high-purity product with a simplified purification process.

Applications in Drug Discovery and Organic Synthesis

The true utility of this compound is realized in its application as a versatile synthetic intermediate. The orthogonal reactivity of its aldehyde and ester groups allows for sequential or selective chemical modifications.

Reactivity of the Functional Groups

-

The Aldehyde Group: This electrophilic center is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions. It readily participates in:

-

Reductive Amination: To introduce diverse amine functionalities, a critical step in building pharmacophores.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, enabling chain extension and the synthesis of complex olefinic structures.

-

Aldol Condensations: To form α,β-unsaturated systems.

-

Grignard and Organolithium Additions: To generate secondary alcohols.

-

-

The Ester Group: The methyl ester can be readily transformed through:

-

Hydrolysis: To yield the corresponding carboxylic acid, 2-(4-formylphenyl)acetic acid, which can be used for amide bond formation.

-

Aminolysis/Amidation: Direct reaction with amines to form amides, often used to connect different molecular fragments.

-

Role in Advanced Therapeutics

The structural motifs accessible from this compound are highly relevant to modern drug development.

-

PROTAC Linkers: The compound has been identified as a building block for PROTAC (Proteolysis-Targeting Chimera) linkers.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The phenylacetate core can serve as a rigid spacer within the linker, and its two functional groups provide the handles needed to attach the target-binding and ligase-binding ligands.[8]

-

Enzyme Inhibitors: Derivatives of this scaffold have been explored for various therapeutic targets. For example, a new class of acetylcholinesterase inhibitors, designed for potential use in Alzheimer's disease, was synthesized using related formylphenyl precursors.[9] The formyl group serves as a key anchor or interaction point within the enzyme's active site or as a synthetic handle to build the final inhibitor structure.

-

Heterocyclic Chemistry: The aldehyde functionality is a common starting point for constructing heterocyclic rings (e.g., pyridines, quinolines, pyrimidines), which are privileged structures in medicinal chemistry due to their ability to engage in a wide range of biological interactions.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard and Safety Information

| Category | Code | Description | Source(s) |

| Pictogram | GHS07 | Exclamation Mark | [1][2][5] |

| Signal Word | Warning | [1][4][6] | |

| Hazard Statements | H302 | Harmful if swallowed. | [4] |

| H315 | Causes skin irritation. | [2][4][5] | |

| H319 | Causes serious eye irritation. | [2][4][5] | |

| H335 | May cause respiratory irritation. | [2][4][5] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][5] |

| P280 | Wear protective gloves/eye protection/face protection. | [4][5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[4]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.[1][5] The product should be stored under an inert atmosphere to prevent potential oxidation of the aldehyde group over time.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool for molecular innovation. Its well-defined properties, straightforward synthesis, and, most importantly, its orthogonal reactive sites provide chemists and drug discovery professionals with a reliable platform for constructing complex and biologically active molecules. From its application in sophisticated therapeutic modalities like PROTACs to its foundational role in building heterocyclic libraries, this compound will undoubtedly continue to be a valuable asset in the pursuit of scientific advancement.

References

-

PubChem. This compound | C10H10O3 | CID 19363032. National Institutes of Health. [Link][2]

-

PubMed. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. National Library of Medicine. [Link][9]

Sources

- 1. This compound | 96524-70-8 [sigmaaldrich.com]

- 2. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 96524-70-8|this compound|BLD Pharm [bldpharm.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]

- 6. This compound | 96524-70-8 [sigmaaldrich.com]

- 7. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:96524-70-8 | Chemsrc [chemsrc.com]

- 11. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-(4-formylphenyl)acetate

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(4-formylphenyl)acetate (MFCD17018734), a key intermediate in various synthetic applications.[1][2] The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural and electronic properties as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Spectroscopic Characterization

This compound, with the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , is a bifunctional molecule containing both an aldehyde and a methyl ester group.[1][3] This unique combination of functional groups makes it a versatile building block in organic synthesis. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and to understand its reactivity. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data, providing insights into the structural nuances of the molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of this compound.

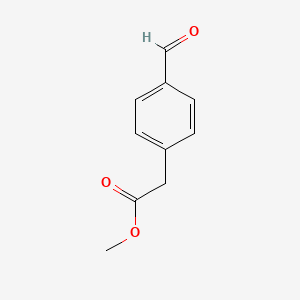

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and the spectrum is recorded on a 400 MHz NMR spectrometer.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.00 | Singlet | 1H | Aldehydic proton (-CHO) |

| 7.86 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| 7.46 | Doublet | 2H | Aromatic protons (ortho to -CH₂COOCH₃) |

| 3.72 | Singlet | 3H | Methyl protons (-OCH₃) |

| 3.72 | Singlet | 2H | Methylene protons (-CH₂-) |

Data sourced from ChemicalBook.[1]

Interpretation:

-

The downfield singlet at 10.00 ppm is characteristic of an aldehydic proton, deshielded by the adjacent carbonyl group.[1]

-

The two doublets at 7.86 and 7.46 ppm are indicative of a para-substituted benzene ring. The protons at 7.86 ppm are ortho to the electron-withdrawing aldehyde group, causing them to be more deshielded. The protons at 7.46 ppm are ortho to the methylene acetate group.[1]

-

The singlet at 3.72 ppm integrating to three protons is assigned to the methyl ester group.[1]

-

The singlet at 3.72 ppm integrating to two protons corresponds to the methylene protons of the acetate group.[1] The overlap of the methyl and methylene signals at 3.72 ppm is noted in the referenced data; in higher resolution spectra, these might be resolved.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded on a spectrometer operating at a frequency of 101 MHz or higher for better resolution.

Predicted Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~171 | Ester Carbonyl (C=O) |

| ~142 | Aromatic C (ipso, attached to -CHO) |

| ~135 | Aromatic C (ipso, attached to -CH₂COOCH₃) |

| ~130 | Aromatic C-H (ortho to -CHO) |

| ~129 | Aromatic C-H (ortho to -CH₂COOCH₃) |

| ~52 | Methyl Carbon (-OCH₃) |

| ~41 | Methylene Carbon (-CH₂) |

Note: The provided search results did not contain a complete experimental ¹³C NMR dataset for this compound. The values presented are based on typical chemical shifts for similar functional groups and require experimental verification.

Interpretation:

-

The two downfield signals around 192 ppm and 171 ppm are assigned to the aldehyde and ester carbonyl carbons, respectively.

-

The signals in the aromatic region (typically 120-150 ppm ) correspond to the six carbons of the benzene ring. The ipso-carbons (carbons attached to substituents) are expected to have distinct chemical shifts from the protonated aromatic carbons.

-

The signal around 52 ppm is characteristic of the methyl carbon of the ester group.

-

The signal around 41 ppm is assigned to the methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1685 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic ring) |

| ~2820, ~2720 | Medium | C-H stretch (Aldehyde) |

| ~3000-2850 | Medium | C-H stretch (Aliphatic) |

| ~1200-1000 | Strong | C-O stretch (Ester) |

Note: The provided search results did not contain a specific experimental IR spectrum for this compound. The values presented are based on characteristic vibrational frequencies for the functional groups present.

Interpretation:

-

The two strong absorption bands at approximately 1735 cm⁻¹ and 1685 cm⁻¹ are indicative of the ester and aldehyde carbonyl stretching vibrations, respectively. The conjugation of the aldehyde with the aromatic ring typically lowers its stretching frequency.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 cm⁻¹ and 1450 cm⁻¹ .

-

The characteristic C-H stretching of the aldehyde proton (Fermi doublet) is expected around 2820 cm⁻¹ and 2720 cm⁻¹ .

-

The aliphatic C-H stretching of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region.

-

The strong C-O stretching vibrations of the ester group are typically observed in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern:

Caption: Predicted Mass Spectrometry Fragmentation of this compound

Data Summary:

| m/z | Relative Intensity | Possible Fragment |

| 178 | [M]⁺˙ | Molecular Ion |

| 147 | High | [M - OCH₃]⁺ |

| 119 | High | [M - COOCH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Note: The provided search results did not contain a detailed experimental mass spectrum. The fragmentation pattern is predicted based on the structure.

Interpretation:

-

The molecular ion peak ([M]⁺˙) is expected at m/z = 178 , corresponding to the molecular weight of the compound.[3]

-

A prominent peak at m/z = 147 would result from the loss of a methoxy radical (•OCH₃) from the molecular ion.

-

The loss of the entire methoxycarbonyl radical (•COOCH₃) would lead to a fragment at m/z = 119 .

-

A peak at m/z = 91 is characteristic of a tropylium ion, which can be formed through rearrangement of the benzyl-type fragment.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and self-validating spectroscopic profile of this compound. The data are consistent with the proposed structure, confirming the presence of the para-substituted aromatic ring, the aldehyde functional group, and the methyl acetate moiety. This detailed guide serves as a valuable resource for scientists working with this compound, ensuring its correct identification and facilitating its use in further research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H10O3). Retrieved from [Link]

Sources

"Methyl 2-(4-formylphenyl)acetate" chemical structure and IUPAC name

An In-depth Technical Guide to Methyl 2-(4-formylphenyl)acetate

Abstract

This compound is a bifunctional organic compound featuring both an aldehyde and a methyl ester group. This unique structural arrangement makes it a highly versatile building block in synthetic organic chemistry. Its utility spans from being a crucial intermediate in the synthesis of complex molecules to its emerging role in modern drug discovery, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, spectroscopic characterization, reactivity, and applications, grounded in authoritative sources to ensure scientific integrity for the research community.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is foundational for any research endeavor. This compound is systematically named and identified by several key descriptors.

Common Synonyms :

The molecule's structure consists of a central benzene ring with two substituents in a para (1,4) configuration. One substituent is a methylacetoxy group (-CH₂COOCH₃), and the other is a formyl (aldehyde) group (-CHO). This arrangement provides two distinct reactive sites, which is the basis for its synthetic utility.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, handling, and storage.

| Property | Value | Source(s) |

| Appearance | Off-white to yellow solid | [3][4] |

| Boiling Point | 285.4 ± 15.0 °C (at 760 mmHg) | [6] |

| Density | 1.157 - 1.2 g/cm³ | [3][6] |

| Flash Point | 123.8 - 124 °C | [3][6] |

| Purity | ≥98% (typical commercial grade) | [4] |

| Storage | Inert atmosphere, 2-8°C | [3][4][5] |

Synthesis and Experimental Protocol

The synthesis of this compound is most commonly achieved through the selective oxidation of the corresponding primary alcohol, Methyl 2-(4-(hydroxymethyl)phenyl)acetate. The use of Dess-Martin Periodinane (DMP) is a well-established method that offers mild reaction conditions and high yields, avoiding over-oxidation to the carboxylic acid which can be a challenge with stronger oxidizing agents.[3]

Protocol: Oxidation using Dess-Martin Periodinane

This protocol describes the conversion of the precursor alcohol to the target aldehyde.

Materials:

-

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 eq)

-

Dess-Martin Periodinane (1.5 eq)[3]

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Reaction Setup : To a clean, dry round-bottom flask under a nitrogen atmosphere, add Dess-Martin Periodinane (1.5 eq). Dissolve it in anhydrous dichloromethane to a concentration of approximately 0.3 M. Stir at room temperature.[3]

-

Substrate Addition : In a separate flask, dissolve Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 eq) in anhydrous dichloromethane (to approx. 0.2 M). Add this solution dropwise to the stirring DMP solution at room temperature.[3]

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 4 hours.[3] Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (alcohol) and the appearance of the product (aldehyde).

-

Work-up : Upon completion, dilute the reaction mixture with diethyl ether (to approx. 0.1 M).[3]

-

Quenching : Pour the diluted mixture into a vigorously stirring solution of saturated sodium bicarbonate containing sodium thiosulfate (10.5 eq). Stir for 30 minutes until the solution becomes clear.[3] The thiosulfate quenches any excess periodinane.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing & Drying : Combine the organic layers and wash with saturated sodium bicarbonate, followed by brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

For a research audience, understanding the expected spectroscopic data is critical for reaction monitoring and product verification.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : In a CDCl₃ solvent, the spectrum is expected to show:

-

A sharp singlet around 10.0 ppm corresponding to the aldehyde proton (-CHO).

-

A pair of doublets in the aromatic region, typically around 7.9 ppm and 7.5 ppm , characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group will be further downfield.

-

A singlet at approximately 3.7 ppm for the three protons of the methyl ester (-OCH₃).

-

A singlet at approximately 3.65 ppm for the two benzylic protons (-CH₂-).

-

-

IR (Infrared) Spectroscopy : The IR spectrum provides clear evidence of the two key functional groups.

-

A strong, sharp absorption band around 1735-1740 cm⁻¹ for the ester carbonyl (C=O) stretch.

-

A strong, sharp absorption band around 1695-1705 cm⁻¹ for the aldehyde carbonyl (C=O) stretch. The conjugation with the aromatic ring lowers its frequency relative to an aliphatic aldehyde.

-

Two characteristic, weaker bands for the aldehyde C-H stretch, typically found near 2820 cm⁻¹ and 2720 cm⁻¹ .

-

Bands corresponding to aromatic C=C stretching in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 178 . Key fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 147, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z = 59) to give a fragment at m/z = 119.

Reactivity and Applications in Drug Development

The dual functionality of this compound defines its role as a versatile synthetic intermediate.

Reactivity Profile

The aldehyde and ester groups can be manipulated independently or in sequence to build molecular complexity.

-

Aldehyde Group : Serves as an electrophilic site for nucleophilic additions (e.g., Grignard reactions), reductive amination to form amines, Wittig reactions to form alkenes, and can be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Ester Group : Can undergo hydrolysis (saponification) to yield the corresponding carboxylic acid, (4-formylphenyl)acetic acid. It can also react with amines to form amides or with hydrazine to produce hydrazides, which are themselves useful intermediates for constructing heterocyclic systems.[7]

Applications in Drug Development

This molecule is not merely a laboratory curiosity; it is an enabling tool in modern medicinal chemistry.

-

PROTAC Linker : The compound is commercially available and cited as a PROTAC linker.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component is critical for controlling the molecule's spatial orientation and physicochemical properties. This compound provides a rigid phenyl group and two distinct chemical handles for connecting to the target-binding and E3-binding ligands.

-

Scaffold for Bioactive Molecules : The core structure is a valuable starting point for synthesizing more complex molecules. For instance, derivatives of formyl-substituted phenyl acetates have been investigated as a new class of acetylcholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease.[8]

Caption: Functional groups and their relationship to applications.

Safety and Handling

According to the Globally Harmonized System (GHS), this compound requires careful handling.

-

Hazard Statements :

-

Pictogram : GHS07 (Exclamation Mark)[4]

-

Precautionary Measures :

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

This compound | C10H10O3 | CID 19363032 . PubChem, National Institutes of Health. [Link]

-

This compound | CAS#:96524-70-8 . Chemsrc. [Link]

-

Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors . PubMed, National Library of Medicine. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]

- 4. This compound | 96524-70-8 [sigmaaldrich.com]

- 5. 96524-70-8|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CAS#:96524-70-8 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-(4-formylphenyl)acetate: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of versatile building blocks is paramount. These molecules, possessing multiple reactive sites, allow for the efficient and modular construction of complex molecular architectures. Methyl 2-(4-formylphenyl)acetate stands out as a quintessential example of such a scaffold. Its structure incorporates two highly valuable and orthogonally reactive functional groups: an aromatic aldehyde and a methyl ester. This bifunctional nature makes it a powerful intermediate for creating a diverse array of downstream products, particularly in the synthesis of heterocyclic systems and pharmacologically active agents.[][2]

This guide provides an in-depth technical overview of this compound, exploring its synthesis, key chemical transformations, and strategic applications. It is intended for researchers, medicinal chemists, and process development scientists who require a practical understanding of how to leverage this building block in their synthetic campaigns.

Physicochemical Properties and Characterization

This compound is typically an off-white to yellow solid under standard conditions.[3] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem[4] |

| Molecular Weight | 178.18 g/mol | PubChem[4] |

| CAS Number | 96524-70-8 | ChemicalBook[3] |

| Appearance | Off-white to yellow solid | ChemicalBook[3] |

| Boiling Point | ~285 °C | ChemicalBook[3] |

| Density | ~1.157 g/cm³ | ChemicalBook[3] |

| Storage | Inert atmosphere, 2-8 °C | Sigma-Aldrich |

Spectroscopic Characterization: The structure can be unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum in CDCl₃ typically shows a characteristic singlet for the aldehydic proton around δ 10.00 ppm, aromatic protons as doublets around δ 7.86 and 7.46 ppm, a singlet for the ester methyl group at δ 3.72 ppm, and a singlet for the benzylic methylene protons also around δ 3.72 ppm.[3]

Synthesis of the Building Block

A common and reliable method for preparing this compound is through the selective oxidation of the corresponding primary alcohol, methyl 2-(4-(hydroxymethyl)phenyl)acetate. The Dess-Martin periodinane (DMP) oxidation is particularly effective for this transformation due to its mild conditions and high efficiency.[3]

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Dess-Martin Oxidation

This protocol describes the synthesis of this compound from its alcohol precursor.[3]

Reagents & Materials:

| Reagent | M.W. | Amount | Moles (equiv) |

| Methyl 2-(4-(hydroxymethyl)phenyl)acetate | 180.19 | (Assume 1.0 equiv) | 1.0 |

| Dess-Martin Periodinane (DMP) | 424.14 | 1.5 eq | 1.5 |

| Dichloromethane (DCM) | - | Sufficient volume | - |

| Diethyl ether | - | Sufficient volume | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | Sufficient volume | - |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 10.5 eq | 10.5 |

Procedure:

-

Dissolve Dess-Martin Periodinane (1.5 eq.) in dichloromethane (to make a 0.3 M solution) in a round-bottom flask under a nitrogen atmosphere with stirring at room temperature.

-

In a separate flask, dissolve methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 eq.) in dichloromethane (to make a 0.2 M solution).

-

Add the alcohol solution to the DMP solution dropwise.

-

Stir the reaction mixture for 4 hours at room temperature. Monitor reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether (to make a 0.1 M solution).

-

Pour the diluted mixture into a vigorously stirred solution of saturated sodium bicarbonate (0.5 M) containing sodium thiosulfate (10.5 eq.). Stir for 30 minutes to quench excess DMP.

-

Separate the organic and aqueous phases.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, this compound. A typical yield for this procedure is around 94%.[3]

Core Synthetic Applications: Reactions at the Aldehyde

The aldehyde functionality is the more electrophilic and typically more reactive site, serving as the primary handle for molecular elaboration.

Reductive Amination

Reductive amination is one of the most powerful and widely used methods for forming carbon-nitrogen bonds, converting the aldehyde into a primary, secondary, or tertiary amine.[5] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride agent.

Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this transformation.[6] Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is mild enough that it selectively reduces the protonated imine intermediate much faster than the starting aldehyde. It is also tolerant of the weakly acidic conditions (often using acetic acid as a catalyst) required to promote imine formation.[6] This selectivity prevents the competitive reduction of the aldehyde to an alcohol, leading to higher yields of the desired amine.

Caption: General mechanism of reductive amination.

Representative Protocol: Reductive Amination

This protocol outlines a general procedure for the reductive amination of this compound with a generic primary amine.

Reagents & Materials:

| Reagent | M.W. | Amount | Moles (equiv) |

| This compound | 178.18 | 1.0 eq | 1.0 |

| Primary Amine (e.g., Benzylamine) | 107.15 | 1.1 eq | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 eq | 1.5 |

| Acetic Acid (AcOH) | 60.05 | 1-2 eq | 1.0 - 2.0 |

| 1,2-Dichloroethane (DCE) or DCM | - | Sufficient volume | - |

Procedure:

-

To a solution of this compound (1.0 eq.) in DCE, add the primary amine (1.1 eq.) and acetic acid (1-2 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The Wittig reaction and its modifications are cornerstone methods for olefination, converting the aldehyde into an alkene by forming a new carbon-carbon double bond.[7][8] The reaction involves a phosphorus ylide, which acts as a nucleophile. For aldehydes like this compound, stabilized ylides (e.g., those bearing an adjacent ester group) are commonly used in the Horner-Wadsworth-Emmons (HWE) variant, which typically favors the formation of the (E)-alkene. The primary driving force for the reaction is the formation of a very strong phosphorus-oxygen double bond in the triphenylphosphine oxide or phosphate ester byproduct.[7]

Caption: Simplified mechanism of the Wittig reaction.

Representative Protocol: Wittig Reaction

This protocol provides a general method for reacting this compound with a stabilized ylide.[9][10]

Reagents & Materials:

| Reagent | M.W. | Amount | Moles (equiv) |

| This compound | 178.18 | 1.0 eq | 1.0 |

| Methyl 2-(triphenylphosphoranylidene)acetate | 334.36 | 1.1 eq | 1.1 |

| Toluene or THF | - | Sufficient volume | - |

Procedure:

-

Dissolve this compound (1.0 eq.) in toluene in a round-bottom flask.

-

Add the stabilized Wittig reagent, methyl 2-(triphenylphosphoranylidene)acetate (1.1 eq.).

-

Heat the reaction mixture to reflux (or stir at room temperature, depending on ylide reactivity) and monitor by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

The crude residue contains the desired alkene product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the product.

Applications in Medicinal Chemistry and Heterocyclic Synthesis

The true value of this compound is demonstrated by its application in constructing molecules of pharmaceutical interest. The two functional groups allow for its incorporation into multi-step sequences to build complex heterocyclic scaffolds, which are privileged structures in medicinal chemistry.[][11]

For instance, the aldehyde can be used as an anchor point to build fused ring systems through condensation reactions, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification. This dual functionality enables its use in the synthesis of isoquinolinones, quinazolinones, and other nitrogen-containing heterocycles that form the core of many drug candidates.[11]

Conclusion

This compound is a high-value, versatile building block for organic synthesis. The presence of both an aldehyde and a methyl ester allows for a wide range of selective chemical transformations, making it an ideal starting point for the synthesis of complex molecules. Its utility in foundational reactions such as reductive amination and Wittig olefination, coupled with its relevance in constructing medicinally important heterocyclic cores, ensures its continued importance in the fields of pharmaceutical research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19363032, this compound. Retrieved from [Link].

-

PubChemLite (n.d.). This compound (C10H10O3). Retrieved from [Link].

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link].

-

University of California, Irvine (2013). Experiment 3: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate Reaction. Retrieved from [Link] Prelab_F11.pdf.

-

Nottingham ePrints (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12241427, Methyl 2-(2-formylphenyl)acetate. Retrieved from [Link].

-

ChemSrc (2023). This compound | CAS#:96524-70-8. Retrieved from [Link].

-

The Royal Society of Chemistry (2013). Electronic Supplementary Information: Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link].

-

Pharmaffiliates (n.d.). Methyl 2-(4-formylphenyl)propanoate. Retrieved from [Link].

-

Organic Chemistry at the University of Rochester (n.d.). Carbonyl Chemistry :: Methylenation with Phosphorus Ylids - Wittig Reaction. Retrieved from [Link].

-

Le, K. N., & Tunge, J. A. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(4), 101-104. Retrieved from [Link].

-

Wikipedia (n.d.). Reductive amination. Retrieved from [Link].

-

ChemSurvival (2020, October 30). Wittig Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link].

-

Organic Syntheses (n.d.). Methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link].

Sources

- 2. 複素環ビルディングブロック [sigmaaldrich.com]

- 3. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]

- 4. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. rsc.org [rsc.org]

- 10. sciepub.com [sciepub.com]

- 11. benchchem.com [benchchem.com]

The Alchemical Bridge: A Technical Guide to Methyl 2-(4-formylphenyl)acetate in Modern Drug Discovery

For Immediate Release to the Scientific Community

Abstract

Methyl 2-(4-formylphenyl)acetate, a seemingly unassuming aromatic ester, has emerged as a pivotal building block in the landscape of contemporary medicinal chemistry. Its unique bifunctional architecture, featuring a reactive aldehyde and a modifiable ester, positions it as a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, moving beyond simple nomenclature to elucidate its synthesis, characterization, and critical applications. We will delve into the causality of synthetic choices, provide self-validating experimental protocols, and illuminate its role as a rigid linker in the revolutionary field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Nomenclature and Structural Identity: A Compound of Many Names

Clarity in communication is paramount in scientific research. This compound is known by a variety of synonyms and identifiers across chemical literature and commercial databases. Understanding these alternative names is crucial for efficient literature searching and material procurement.

The compound's identity is unequivocally established by its CAS Number: 96524-70-8 .[1][2][3] Its molecular formula is C₁₀H₁₀O₃ , and it has a molecular weight of approximately 178.19 g/mol .[1][3]

Table 1: Synonyms and Identifiers for this compound

| Name Type | Name/Identifier | Source/Reference |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 96524-70-8 | Sigma-Aldrich[2] |

| Systematic Name | Benzeneacetic acid, 4-formyl-, methyl ester | ChemicalBook[4] |

| Common Synonym | Methyl(p-formylphenyl)acetate | PubChem[1] |

| Common Synonym | (4-Formylphenyl)acetic acid methyl ester | PubChem[1] |

| Common Synonym | Methyl 4-formylphenylacetate | PubChem[1] |

| InChI Key | YPJYQGMVBYQTTA-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | COC(=O)CC1=CC=C(C=C1)C=O | PubChem[1] |

Synthesis of the Bifunctional Scaffold: An Exercise in Selective Oxidation

The most common and efficient synthesis of this compound involves the selective oxidation of its primary alcohol precursor, Methyl 2-(4-(hydroxymethyl)phenyl)acetate. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid while ensuring high conversion.

The Dess-Martin Periodinane (DMP) Oxidation: A Method of Choice

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[5] Its advantages over other methods, such as those based on chromium, include neutral pH, ambient temperature operation, shorter reaction times, and high chemoselectivity, which preserves other sensitive functional groups.[4]

Mechanism Rationale: The reaction proceeds via a ligand exchange on the hypervalent iodine atom of the DMP reagent, where the alcohol displaces an acetate group. A subsequent intramolecular deprotonation of the alpha-hydrogen by an acetate ion facilitates the collapse of the intermediate, yielding the desired aldehyde, acetic acid, and a reduced iodinane byproduct.[4]

Caption: Mechanism of Dess-Martin Periodinane (DMP) Oxidation.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[4]

Materials:

-

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Dess-Martin Periodinane (1.5 eq) in anhydrous dichloromethane (to a concentration of approx. 0.3 M). Stir at room temperature.

-

Addition of Alcohol: Add a solution of Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M) to the DMP solution.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, dilute the reaction mixture with diethyl ether (approx. 0.1 M). Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Scientific Rationale: The sodium thiosulfate is a crucial quenching agent. It reduces the excess DMP and the iodinane byproduct to more water-soluble iodine species, which simplifies the purification process by preventing the precipitation of insoluble byproducts.[6]

-

-

Workup - Extraction: Shake the mixture vigorously for 15-20 minutes. Separate the organic and aqueous layers. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Scientific Rationale: The NaHCO₃ wash neutralizes the acetic acid formed during the reaction, preventing any potential acid-catalyzed side reactions.

-

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes.

-

Scientific Rationale: Flash chromatography is necessary to remove any remaining traces of the iodinane byproducts and other minor impurities, yielding the final product with high purity.

-

Characterization and Purity Assessment

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Expected Characterization Data

| Technique | Parameter | Expected Result |

| Appearance | Physical State | Off-white to yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | δ 10.00 (s, 1H, -CHO), 7.86 (d, 2H, Ar-H), 7.46 (d, 2H, Ar-H), 3.72 (s, 3H, -OCH₃), 3.70 (s, 2H, -CH₂-)[4] |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | ~191.9 (CHO), ~171.5 (C=O, ester), ~142.0 (Ar-C), ~135.5 (Ar-C), ~130.1 (Ar-CH), ~129.8 (Ar-CH), ~52.3 (OCH₃), ~41.0 (CH₂) |

| Mass Spec. (EI) | m/z | 178 (M⁺), 147 (M⁺ - OCH₃), 119 (M⁺ - COOCH₃), 91 (tropylium ion) |

| Purity | By NMR/LC-MS | ≥98.0% |

Note: ¹³C NMR and Mass Spec data are predicted based on typical values for similar structures. Actual values may vary slightly.

Application in Drug Development: The PROTAC Revolution

The true power of this compound lies in its application as a versatile building block. One of its most significant and cutting-edge uses is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs: A New Therapeutic Modality

PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. They consist of three components: a "warhead" ligand that binds to the target protein, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

Caption: General Mechanism of Action for a PROTAC.

The Role of the Linker: More Than Just a Spacer

The linker is not merely a passive connector; its length, rigidity, and chemical nature are critical determinants of a PROTAC's efficacy. The phenylacetate core of our topic compound provides a semi-rigid structure. This rigidity can be advantageous in pre-organizing the warhead and anchor ligands, potentially reducing the entropic penalty of forming the crucial ternary complex (POI-PROTAC-E3) and enhancing degradation potency.

Synthetic Workflow: Incorporating the Linker

This compound serves as a precursor to a bifunctional linker. The synthetic strategy typically involves two key modifications:

-

Amine Introduction: The aldehyde is converted into an amine, often via reductive amination. This amine then serves as a nucleophile to be coupled to an E3 ligase ligand (e.g., one containing an activated acid or electrophilic handle).

-

Ester Hydrolysis & Amide Coupling: The methyl ester is hydrolyzed to the corresponding carboxylic acid. This acid is then activated and coupled to an amine-containing warhead ligand, forming a stable amide bond.

Caption: Exemplary workflow for PROTAC synthesis.

Conclusion

This compound is a prime example of a molecular tool whose value is defined by its strategic versatility. Its straightforward, high-yield synthesis and the orthogonal reactivity of its functional groups make it an invaluable asset for medicinal chemists. As the field of targeted protein degradation continues to expand, the demand for well-characterized, rigid linkers will undoubtedly grow. A thorough understanding of the synthesis, properties, and strategic application of this compound, as detailed in this guide, empowers researchers to construct the next generation of innovative therapeutics with greater precision and efficiency.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19363032, this compound. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available at: [Link]

-

Zhang, X., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 12. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-(4-formylphenyl)acetate" material safety data sheet (MSDS)

An In-Depth Technical Guide to Methyl 2-(4-formylphenyl)acetate for Research and Development Professionals

Introduction: A Strategic Intermediate in Modern Chemistry

This compound is more than a simple aromatic compound; it is a bifunctional molecule of significant strategic importance in synthetic chemistry. Possessing both an aldehyde and a methyl ester, this reagent serves as a versatile building block, particularly in the fields of medicinal chemistry and materials science. Its true value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical transformations. This guide provides a comprehensive overview of its material safety, handling protocols, and applications, designed for the discerning researcher engaged in cutting-edge drug development and chemical synthesis.

Section 1: Chemical and Physical Identity

A thorough understanding of a compound's physical properties is the foundation of its safe and effective use in any laboratory setting. The data presented below has been compiled from authoritative chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 96524-70-8 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [2][3][4][5] |

| Molecular Weight | 178.18 g/mol | [2][3][4] |

| Appearance | Off-white to yellow solid | [2] |

| Boiling Point | 285.4 ± 15.0 °C at 760 mmHg | [6] |

| Flash Point | 123.8 ± 20.4 °C | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Purity | ≥98.0% (as determined by NMR) | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | Methyl(p-formylphenyl)acetate | [3] |

Section 2: Hazard Analysis and Toxicological Profile

Based on the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[1][3] The primary hazards are associated with its irritant properties, stemming from the reactivity of the aldehyde functional group.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

Expert Analysis of Hazards:

The aldehyde moiety is an electrophilic center, capable of reacting with nucleophilic residues in biological macromolecules such as proteins and DNA. This reactivity is the mechanistic basis for its irritant properties. Upon contact with the skin or eyes, it can lead to inflammation and discomfort. Inhalation may irritate the mucosal surfaces of the respiratory tract. While comprehensive toxicological studies are not widely available, the compound's structure does not suggest acute carcinogenic or mutagenic properties according to IARC, ACGIH, or NTP classifications.[1]

Hazard and Response Workflow

The following diagram outlines the logical flow from hazard identification to the necessary precautionary and emergency responses.

Caption: Role of the linker in the PROTAC-mediated degradation pathway.

Intermediate in Pharmaceutical Synthesis

The aldehyde functionality also serves as a key handle for constructing more complex molecular architectures. For instance, it is a precursor for compounds like 2-(4-formylphenyl)propionic acid, which is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen. [7]

Section 5: Synthetic Protocols and Experimental Design

While numerous proprietary methods exist, a common and logical approach to synthesizing this compound involves the oxidation of the corresponding alcohol, Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

Exemplary Synthesis Workflow: Oxidation of a Precursor

This protocol is a generalized representation based on standard organic chemistry principles, such as those used in the synthesis of related aldehydes. [7] Step 1: Reagent Preparation

-

Dissolve Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1 equivalent) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Prepare a solution or suspension of a mild oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or a TEMPO-based system) in the same solvent.

Step 2: Oxidation Reaction

-

Slowly add the oxidizing agent to the solution of the alcohol at room temperature or 0°C, while stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Quenching

-

Upon completion, quench the reaction appropriately. For a PCC oxidation, this may involve filtering through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the organic layer sequentially with a mild acid, a mild base (e.g., saturated sodium bicarbonate solution), and brine.

Step 4: Purification

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of the title compound.

References

- Methyl 2-(4-formylphenyl)

- This compound | C10H10O3 | CID 19363032 - PubChem - NIH.

- Methyl 2-(4-formylphenyl)

- Methyl 2-(4-formylphenyl)

- Methyl 2-(4-formylphenyl)

- methyl 2-(4-formylphenyl)

- Methyl 2-(4-formylphenyl)

- Methyl 2-(4-formylphenyl)

- This compound | MedChemExpress (MCE) Life Science Reagents.

- Methyl 2-(4-formylphenyl)

- KR101393010B1 - A process for preparing 2-(4-formylphenyl)

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS#:96524-70-8 | Chemsrc [chemsrc.com]

- 7. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]

The Strategic Role of Methyl 2-(4-formylphenyl)acetate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the intricate landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. Among the vast arsenal of chemical scaffolds available to medicinal chemists, Methyl 2-(4-formylphenyl)acetate has emerged as a highly versatile and strategic intermediate. Its unique bifunctional nature, possessing both a reactive aldehyde and a readily modifiable methyl ester, provides a powerful platform for the synthesis of diverse and complex molecular architectures. This technical guide offers an in-depth exploration of the multifaceted role of this compound in medicinal chemistry, providing researchers, scientists, and drug development professionals with expert insights into its synthesis, reactivity, and application in the construction of innovative therapeutic agents.

Physicochemical Properties and Synthesis

This compound, with a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , is a solid at room temperature.[1][2] Its structure presents two key functional groups with orthogonal reactivity: an aromatic aldehyde and a methyl ester attached to a phenylacetic acid core. This arrangement allows for sequential or selective modification, a highly desirable characteristic in multistep synthetic campaigns.

A common and efficient laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, methyl 2-(4-(hydroxymethyl)phenyl)acetate. The Dess-Martin periodinane (DMP) oxidation is a favored method due to its mild reaction conditions and high yields.[3]

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 96524-70-8 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Off-white to yellow solid |

| Boiling Point | 285 °C |

| Density | 1.157 g/cm³ |

| Flash Point | 124 °C |

| Storage | Inert atmosphere, 2-8°C |

A Bifunctional Linchpin in Drug Discovery

The strategic value of this compound lies in its capacity to serve as a central scaffold, enabling the introduction of molecular diversity through reactions at its two distinct functional handles.

The Aldehyde: A Gateway to Complexity

The aldehyde group is a versatile functional group that participates in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal anchor point for building molecular complexity.

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[4] The aldehyde of this compound readily undergoes condensation with primary or secondary amines to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is pivotal for introducing a wide range of amine-containing fragments, which are prevalent in biologically active molecules due to their ability to form key hydrogen bonds and salt bridges with biological targets.

Experimental Protocol: General Procedure for Reductive Amination

-

Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloroethane.

-

Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), to the mixture. The use of NaBH(OAc)₃ is often preferred due to its mildness and selectivity for imines over aldehydes.[5]

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amine.

The aldehyde functionality of this compound makes it an excellent substrate for various multicomponent reactions (MCRs), which allow for the rapid assembly of complex heterocyclic structures from simple starting materials in a single synthetic operation.[6]

-

Hantzsch Pyridine Synthesis: This reaction enables the synthesis of dihydropyridines and pyridines, which are privileged scaffolds in medicinal chemistry, notably as calcium channel blockers.[7][8] In this reaction, this compound can serve as the aldehyde component, reacting with two equivalents of a β-ketoester and a nitrogen source like ammonia or ammonium acetate.[9][10]

-

Biginelli Reaction: This MCR provides access to dihydropyrimidinones, a class of compounds with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[3][11] The reaction involves the acid-catalyzed condensation of this compound, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[12]

-

Pictet-Spengler Reaction: This reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and β-carbolines, which are common motifs in natural products and pharmaceuticals.[13][14] It involves the condensation of a β-arylethylamine with an aldehyde, such as this compound, followed by an acid-catalyzed intramolecular cyclization.[15]

The Methyl Ester: A Handle for Further Functionalization

The methyl ester group of this compound offers another point for diversification, typically through nucleophilic acyl substitution reactions.

The methyl ester can be converted to a wide range of amides by reaction with primary or secondary amines. Amides are a cornerstone of medicinal chemistry, contributing to molecular rigidity, hydrogen bonding capacity, and overall pharmacokinetic properties. This transformation can be achieved by direct aminolysis, often requiring elevated temperatures, or through activation of the ester.

Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a crucial intermediate for a variety of subsequent transformations. This carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amide bonds under mild conditions. This two-step process is often preferred for the synthesis of more complex amides, especially when dealing with sensitive substrates.

Application in the Synthesis of Bioactive Molecules

The utility of this compound is best illustrated through its application in the synthesis of molecules with demonstrated biological activity.

Precursor to Acetylcholinesterase Inhibitors

Derivatives of this compound have been investigated as a new class of acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for the treatment of Alzheimer's disease. The synthesis of these inhibitors likely involves the elaboration of both the aldehyde and ester functionalities to generate molecules that can effectively interact with the active site of the enzyme.

A Versatile Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[16][17][] A PROTAC consists of a "warhead" that binds to the target protein, a ligand for an E3 ligase, and a linker that connects these two elements. The nature and length of the linker are critical for the efficacy of the PROTAC.[1]

This compound is an attractive building block for the synthesis of PROTAC linkers.[2][16] Its bifunctional nature allows for the attachment of the warhead and the E3 ligase ligand through distinct chemical transformations. For example, the aldehyde can be used for conjugation via reductive amination, while the ester can be hydrolyzed to the carboxylic acid for amide bond formation. The phenylacetic acid core provides a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile building block in the medicinal chemist's toolbox. Its commercially available nature and the orthogonal reactivity of its two functional groups provide a reliable and efficient platform for the synthesis of diverse and complex molecules. The demonstrated and potential applications in the synthesis of enzyme inhibitors and as a key component of PROTACs highlight its significance in contemporary drug discovery. As the demand for novel therapeutic agents with improved efficacy and selectivity continues to grow, the strategic application of bifunctional building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.

References

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.

- Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 313-330.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

- Eisner, U., & Kuthan, J. (1972). The Hantzsch Synthesis of Dihydropyridines. Chemical Reviews, 72(1), 1–42.

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Formylphenyl acetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

- Dömling, A. (2006). Recent developments in multicomponent reactions in drug discovery. Chemical Reviews, 106(1), 17-89.

-

ResearchGate. (n.d.). The synthesis of the title compound via the modified Biginelli reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Retrieved from [Link]

- S. K. et al. (2005). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Green Chemistry, 7(10), 739-741.

-

ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

PubMed. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

Frontiers Media S.A. (n.d.). Molecular Modulators of GPCRs Signal Transduction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Allosteric modulation of G protein-coupled receptor signaling. Retrieved from [Link]

-

Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]

- 6. grokipedia.com [grokipedia.com]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 10. ionike.com [ionike.com]

- 11. researchgate.net [researchgate.net]

- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 13. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

The Versatile Role of Methyl 2-(4-formylphenyl)acetate in Advanced Materials Science

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Multifunctional Building Block for Material Innovation

In the landscape of materials science, the demand for novel organic molecules that serve as versatile precursors for functional materials is ever-increasing. Methyl 2-(4-formylphenyl)acetate, a bifunctional aromatic compound, has emerged as a significant player in this arena. Its unique structure, featuring both a reactive aldehyde and a modifiable methyl ester group, provides a gateway to a diverse range of advanced materials. This technical guide explores the core applications of this compound in materials science, with a particular focus on the synthesis of stilbene-based functional materials and the engineering of Metal-Organic Frameworks (MOFs). We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the structure-property relationships that govern the performance of the resulting materials. This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to leverage the potential of this valuable building block.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective application.

| Property | Value |

| CAS Number | 96524-70-8 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol [1] |

| Appearance | Off-white to yellow solid[2] |

| Boiling Point | 285 °C[2] |

| Density | 1.157 g/cm³[2] |

| Flash Point | 124 °C[2] |

Synthesis:

This compound is typically synthesized via the oxidation of the corresponding alcohol, methyl 2-(4-(hydroxymethyl)phenyl)acetate. A common and efficient method involves the use of Dess-Martin periodinane (DMP), a mild oxidizing agent that is highly selective for primary and secondary alcohols.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 2-(4-(hydroxymethyl)phenyl)acetate

-

Dess-Martin Periodinane (1.5 eq.)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Sodium thiosulfate

-

Sodium sulfate

-

Nitrogen gas

Procedure:

-

Dissolve Dess-Martin Periodinane (1.5 equivalents) in dichloromethane (0.3 M) at room temperature under a nitrogen atmosphere with stirring.[2]

-

In a separate flask, dissolve methyl 2-(4-(hydroxymethyl)phenyl)acetate in dichloromethane (0.2 M).

-

Add the solution of methyl 2-(4-(hydroxymethyl)phenyl)acetate to the Dess-Martin Periodinane solution.

-

Allow the reaction to proceed for 4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether (0.1 M).[2]

-

Pour the mixture into a saturated sodium bicarbonate solution containing sodium thiosulfate (10.5 equivalents) and stir for 30 minutes to quench the excess DMP.[2]

-

Separate the organic and aqueous phases.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, methyl 4-formylphenylacetate, is typically obtained in high yield (e.g., 94%) and can be further purified by column chromatography if necessary.[2]

-

Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals include a singlet for the aldehyde proton around 10.00 ppm, aromatic protons as doublets around 7.86 and 7.46 ppm, and singlets for the methyl and methylene protons around 3.72 ppm.[2]

Application I: Synthesis of Stilbene Derivatives for Optoelectronic Materials